Benzenamine, 4-chloro-N-methyl-N-phenyl-
Description
Contextualization within Substituted Aniline (B41778) and Diphenylamine (B1679370) Chemistry
Anilines are a class of organic compounds where an amino group is attached to a benzene (B151609) ring. byjus.com Their reactivity is heavily influenced by substituents on the aromatic ring and the nitrogen atom. The amino group is a strong activating, ortho-para director in electrophilic aromatic substitution reactions. libretexts.org However, this high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.org
Benzenamine, 4-chloro-N-methyl-N-phenyl- belongs to the more complex families of N-substituted anilines and diphenylamines. Its chemical behavior is a composite of its constituent parts:
The Diphenylamine Core: In diphenylamine, the nitrogen's lone pair of electrons is delocalized over two phenyl rings, which significantly reduces its basicity compared to aniline. This electronic feature is crucial in modulating the reactivity of the molecule.
The 4-chloro Substituent: The chlorine atom at the para-position is an electron-withdrawing group via induction and a weak deactivator, yet it is also an ortho-para director for electrophilic substitution. acs.org Its presence provides a reactive site for various cross-coupling reactions, making halogenated anilines valuable synthetic intermediates. nih.gov
The N-methyl Group: The methyl group is electron-donating and increases the electron density on the nitrogen atom. As a tertiary amine, the nitrogen atom's reactivity profile is distinct from primary or secondary amines.
The combination of these features in a single molecule creates a unique electronic and steric environment, influencing its potential applications and synthetic utility. The steric hindrance provided by the N-phenyl group often directs reactions to the para-position of the other ring. canada.ca
Significance as a Privileged Structure or Intermediate in Advanced Organic Synthesis Research
The diphenylamine scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net A privileged structure is a molecular framework that can provide ligands for multiple, distinct biological targets by modifying its functional groups. nih.gov Diphenylamine derivatives are found in a wide range of biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that Benzenamine, 4-chloro-N-methyl-N-phenyl- could serve as a valuable building block for generating libraries of novel compounds for drug discovery programs.
As a synthetic intermediate, the true value of halogenated N-substituted benzenamines lies in their versatility. The chloro-substituent is a key functional handle for modern transition-metal-catalyzed cross-coupling reactions, such as:
Buchwald-Hartwig Amination: For the formation of new C-N bonds. researchgate.net
Suzuki Coupling: For the formation of C-C bonds.
Heck Coupling: For the formation of C-C bonds with alkenes.
These reactions allow for the modular construction of complex molecules, making compounds like Benzenamine, 4-chloro-N-methyl-N-phenyl- attractive starting materials for the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org Diphenylamine and its derivatives are also used in the production of dyes and as stabilizers in other chemical products. researchgate.net
Evolution of Research Themes for N-Substituted Halogenated Benzenamines
The synthesis of N-substituted anilines has evolved significantly over the decades.
Classical Methods: Early syntheses often relied on nucleophilic aromatic substitution (SNAr) reactions, which typically require harsh conditions and are limited to substrates with strong electron-withdrawing groups. Another classic approach is the Ullmann condensation, which uses copper catalysts to form C-N bonds, but can also require high temperatures. researchgate.netnih.gov
Modern Catalysis: The late 20th and early 21st centuries saw a revolution in this area with the development of palladium-catalyzed cross-coupling reactions. researchgate.netbenthamdirect.com These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance. The development of sophisticated phosphine (B1218219) ligands has been crucial to this progress. More recently, research has focused on using more abundant and less expensive metals like nickel and copper for these transformations. researchgate.netbenthamdirect.com
Novel Approaches: Contemporary research is exploring even more innovative strategies, such as photoredox catalysis and metal-free arylation methods. researchgate.netbenthamdirect.com For instance, recent studies have demonstrated the use of arynes to activate the typically inert C-N bond in anilines for arylation reactions, offering a transition-metal-free pathway to biaryl products. nih.govmanchester.ac.uk Another modern approach involves the reductive cross-coupling of nitroarenes to directly generate N-substituted arylamines, avoiding the need to pre-form the aniline itself. rsc.org
Current Research Trajectories and Identified Knowledge Gaps Pertaining to Benzenamine, 4-chloro-N-methyl-N-phenyl-
Current research involving structures related to Benzenamine, 4-chloro-N-methyl-N-phenyl- is directed toward several key areas:
Development of Sustainable Synthetic Methods: A major thrust is the creation of more efficient, economical, and environmentally friendly catalytic systems for N-arylation. researchgate.netbenthamdirect.com This includes the use of earth-abundant metal catalysts and exploring metal-free reaction pathways.
Applications in Materials Science: N-arylated compounds are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties imparted by the substituents are crucial for tuning the performance of these devices.
Medicinal Chemistry: The diphenylamine scaffold continues to be explored for new therapeutic agents. For example, novel N-arylmethyl-aniline hybrids have been synthesized and evaluated as potential anticancer agents. tandfonline.com
A significant knowledge gap exists regarding the specific properties and reactivity of highly substituted, less common derivatives like Benzenamine, 4-chloro-N-methyl-N-phenyl-. While the chemistry of its parent structures (aniline, diphenylamine, chloroaniline) is well-documented, detailed experimental data and dedicated synthetic studies for this particular combination of substituents are scarce in the public literature. Further research could focus on:
Elucidating its precise physicochemical properties through experimental measurement.
Exploring its reactivity in modern catalytic systems to assess its potential as a building block.
Investigating its potential in specific applications, such as a precursor for novel dyes, polymers, or pharmacologically active molecules.
Computational studies to model its electronic structure and predict its reactivity, guiding future experimental work.
Physicochemical Data
| Property | 4-Chloro-N-methylaniline chemeo.comnist.govnih.gov | N-Methyl-N-phenylaniline nist.gov |
| CAS Number | 932-96-7 | 552-82-9 |
| Molecular Formula | C₇H₈ClN | C₁₃H₁₃N |
| Molecular Weight | 141.60 g/mol | 183.25 g/mol |
| Boiling Point | 513.20 K (Calculated) | 100 °C at 0.5 mmHg |
| Melting Point | 290.17 K (Calculated) | -7.6 °C |
| LogP (Octanol/Water) | 2.38 (Calculated) | Not Available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
174307-94-9 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI Key |
XBYLRNFTVJJVDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzenamine, 4 Chloro N Methyl N Phenyl
Direct Synthesis Strategies
Direct synthesis strategies involve the formation of the crucial aryl-nitrogen bond connecting the 4-chlorophenyl and N-methylaniline moieties in a single key step. These methods are often preferred for their efficiency and atom economy.
Palladium-Catalyzed N-Arylation of N-Methylaniline with 4-Chlorophenyl Trifluoromethanesulfonate (B1224126)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, provides a powerful method for the synthesis of arylamines. In a specific application for synthesizing the target molecule, N-methylaniline can be coupled with an aryl halide or triflate, such as 4-chlorophenyl trifluoromethanesulfonate or more commonly, 1-chloro-4-iodobenzene (B104392) or 4-chloro-bromobenzene. mit.edumit.edu
The reaction typically employs a palladium catalyst, often a pre-catalyst complex, in conjunction with a specialized phosphine (B1218219) ligand. These ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of base and solvent is also critical for achieving high yields.
Detailed Research Findings: The synthesis of N-methyl-N-(4-chlorophenyl)aniline has been specifically described using a palladium-catalyzed approach. mit.edu The reaction involves coupling N-methylaniline with 1-bromo-4-chlorobenzene. This transformation is facilitated by a catalyst system comprising palladium(II) acetate (B1210297) and a bulky, electron-rich phosphine ligand, such as Tol-BINAP. Sodium tert-butoxide is used as the base to deprotonate the N-methylaniline in the catalytic cycle, and toluene (B28343) is the common solvent. The reaction proceeds at elevated temperatures to afford the desired tertiary amine product in high yield.
| Parameter | Condition |
| Aryl Halide | 1-bromo-4-chlorobenzene |
| Amine | N-methylaniline |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | (±)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) |
| Base | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Toluene |
| Temperature | 100 °C |
Copper-Mediated Ullmann Coupling Approaches for C-N Bond Formation
The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, utilizing copper as the catalyst or promoter. nih.gov While traditional Ullmann reactions required harsh conditions such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, modern advancements have introduced milder protocols using catalytic amounts of copper salts or nanoparticles, often supported by ligands. semanticscholar.orgrsc.org
For the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl-, this approach would involve the reaction of N-methylaniline with a 4-halo-chlorobenzene, typically 1-chloro-4-iodobenzene, as aryl iodides are more reactive than chlorides in this process. mdpi.com The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or pyridine (B92270) in the presence of a base, such as potassium or cesium carbonate, to neutralize the hydrogen halide formed.
Detailed Research Findings: Modern Ullmann-type couplings can be performed under significantly milder conditions. The use of copper(I) iodide (CuI) as a catalyst, in combination with a ligand such as 1,10-phenanthroline, can facilitate the C-N coupling at temperatures around 90-120°C. semanticscholar.orgunito.it These ligand-accelerated systems are thought to increase the solubility and stability of the copper catalyst and facilitate the key steps in the catalytic cycle. unito.it The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) often providing superior results.
| Parameter | Typical Condition |
| Aryl Halide | 1-chloro-4-iodobenzene |
| Amine | N-methylaniline |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | 1,10-Phenanthroline or other diamines |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) or Pyridine |
| Temperature | 90-140 °C |
Nucleophilic Aromatic Substitution Pathways from Activated Aryl Halides
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway differs significantly from SN1 and SN2 mechanisms. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglumenlearning.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.orglumenlearning.comuomustansiriyah.edu.iq
Synthesizing Benzenamine, 4-chloro-N-methyl-N-phenyl- via an SNAr reaction using an unactivated aryl halide like 1,4-dichlorobenzene (B42874) is generally not feasible under standard conditions. The chlorine substituent is not a sufficiently strong electron-withdrawing group to activate the ring for attack by N-methylaniline. libretexts.org The reaction would require an aryl halide with a stronger activating group, such as a nitro group, para to the leaving group (e.g., 1,4-dichloro-2-nitrobenzene). However, this would result in a different product unless the activating group is later removed or transformed.
Detailed Research Findings: The feasibility of SNAr reactions is highly dependent on the substitution pattern of the aryl halide. The presence of one or more nitro groups ortho and/or para to the halide leaving group dramatically increases the reaction rate. lumenlearning.com For instance, 1-chloro-2,4-dinitrobenzene (B32670) reacts readily with amines at room temperature, whereas chlorobenzene (B131634) is completely unreactive under the same conditions. libretexts.org Therefore, a direct SNAr pathway to the target compound from a simple chlorinated benzene (B151609) is mechanistically unfavorable without significant activation.
| Substrate Type | Activating Group (Para to Halide) | Reactivity with Nucleophiles |
| Activated Aryl Halide | -NO₂ | High |
| Activated Aryl Halide | -CN | Moderate |
| Unactivated Aryl Halide | -Cl | Very Low / Inert |
Indirect Synthetic Routes from Precursor Molecules
Indirect routes involve the synthesis of the target molecule through the chemical transformation of a precursor that already contains some of the required structural elements.
Reductive Amination of Chlorinated Benzyl Aldehyde Derivatives with Aniline (B41778)
Reductive amination is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. To synthesize Benzenamine, 4-chloro-N-methyl-N-phenyl-, a logical approach is the reductive amination of 4-chlorobenzaldehyde (B46862) with N-methylaniline. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The reaction can be catalyzed by acids, and various protocols have been developed to improve efficiency and yield. redalyc.orgresearchgate.net
Detailed Research Findings: Studies on reductive amination show that the combination of an aldehyde and an aniline with sodium borohydride is an effective method for producing secondary amines. redalyc.org For the synthesis of a tertiary amine like the target compound, N-methylaniline would be used instead of aniline. One effective protocol involves using NaBH₄ in the presence of a cation exchange resin (e.g., DOWEX) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. redalyc.org This method provides high yields and simplifies the work-up procedure.
| Parameter | Typical Condition |
| Aldehyde | 4-chlorobenzaldehyde |
| Amine | N-methylaniline |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Catalyst/Additive | DOWEX Cation Exchange Resin or Acetic Acid |
| Solvent | Tetrahydrofuran (THF) or Methanol (B129727) |
| Temperature | Room Temperature |
Transformations of Substituted Nitrobenzenes via Catalytic Hydrogenation
This approach involves using a nitro-substituted aromatic compound as a precursor, with the nitro group being reduced to an amine in a key step. A plausible, albeit multi-step, synthesis could involve the coupling of 1-chloro-4-nitrobenzene (B41953) with aniline (an SNAr reaction, which is feasible due to the activating nitro group), followed by N-methylation, and finally, catalytic hydrogenation of the nitro group. However, this would yield an amino group, not the target structure.
A more direct and modern approach is the reductive arylation of a nitroarene with a chloroarene. nih.gov This innovative method, catalyzed by palladium, allows for the synthesis of diarylamines directly from a nitroarene and a chloroarene under reducing conditions, avoiding the need to pre-form and isolate the aniline coupling partner. nih.gov For the target molecule, this could conceptually involve the reductive coupling of nitrobenzene (B124822) with a suitable 4-chloro-N-methylphenyl precursor, or a variation thereof.
The classical catalytic hydrogenation step itself is a well-established transformation. researchgate.net It is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is generally clean and high-yielding. nih.govnih.gov
Detailed Research Findings: The catalytic hydrogenation of nitroarenes to their corresponding anilines is an industrially significant reaction. researchgate.net For laboratory-scale synthesis, a nitro-containing precursor can be dissolved in a solvent like ethanol (B145695) or ethyl acetate, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogen gas (from a balloon or a pressurized vessel) and stirred until the reaction is complete. The reduction of a nitro group in the presence of an aryl chloride is generally feasible, as the C-Cl bond is typically stable to these hydrogenation conditions.
| Parameter | Typical Condition |
| Substrate | A suitable nitro-containing precursor |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen Gas (H₂) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi |
Optimization of Reaction Parameters and Yields
The efficiency and yield of the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.
N-Arylation Step (e.g., Buchwald-Hartwig Amination):
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond in the diarylamine intermediate. The reaction typically involves the coupling of an aryl halide (e.g., chlorobenzene, bromobenzene, or iodobenzene) with an aniline (e.g., 4-chloroaniline). The selection of the palladium precursor and the phosphine ligand is critical for achieving high yields.
For the synthesis of the intermediate, 4-chloro-N-phenylaniline, palladium-catalyzed cross-coupling reactions have been reported with yields around 58% under optimized conditions. The optimization of such a reaction would involve screening various catalysts, ligands, bases, and solvents.
Table 1: Illustrative Optimization of Buchwald-Hartwig Amination for the Synthesis of a Diarylamine Intermediate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | High |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | High |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMSO | 110 | 24 | Moderate |
Note: This table is a generalized representation based on typical conditions for Buchwald-Hartwig and Ullmann reactions and does not represent a specific experimental outcome for the synthesis of 4-chloro-N-phenylaniline.
N-Methylation Step:
The subsequent N-methylation of the 4-chloro-N-phenylaniline intermediate can be achieved using various methylating agents. Traditional methods often employ toxic reagents like methyl iodide or dimethyl sulfate (B86663). More contemporary and greener approaches utilize methanol or formic acid in the presence of a suitable catalyst.
For instance, the N-methylation of anilines using methanol over a heterogeneous nickel catalyst has been reported. The reaction conditions, including temperature and the presence of a base, significantly influence the selectivity and yield of the mono-methylated product.
Table 2: Illustrative Optimization of N-Methylation of a Diarylamine
| Entry | Methylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃I | - | K₂CO₃ | Acetone | Reflux | 6 | Good |
| 2 | (CH₃)₂SO₄ | - | NaOH | Dichloromethane | RT | 12 | Good |
| 3 | Methanol | Ni/Al₂O₃ | - | Methanol | 150 | 24 | Moderate to High |
| 4 | Formic Acid/Formaldehyde | - | - | - | 100 | 8 | High |
Note: This table is a generalized representation based on common N-methylation procedures and does not represent a specific experimental outcome for the N-methylation of 4-chloro-N-phenylaniline.
Green Chemistry and Sustainable Synthesis Approaches for Benzenamine, 4-chloro-N-methyl-N-phenyl-
In recent years, there has been a significant emphasis on developing more environmentally benign and sustainable synthetic methods in organic chemistry. For the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl-, several green chemistry principles can be applied.
Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green synthesis. For the N-arylation step, employing catalysts with low loading and high turnover numbers minimizes metal waste. Copper-catalyzed Ullmann-type couplings are often considered a greener alternative to palladium-based systems due to the lower cost and toxicity of copper. researchgate.net
Alternative Solvents: Traditional syntheses of diarylamines often utilize hazardous organic solvents like toluene, dioxane, or DMF. Green chemistry encourages the use of safer and more environmentally friendly solvents. Research has explored the use of water, ionic liquids, or greener organic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) for Buchwald-Hartwig aminations. nih.gov In some cases, solvent-free conditions, particularly with microwave assistance, have proven to be highly effective.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and higher purity of products. The application of microwave irradiation to the N-arylation and N-methylation steps can contribute to a more energy-efficient synthesis.
Atom Economy: The choice of reagents can significantly impact the atom economy of a synthesis. For the N-methylation step, using methanol as the methyl source is advantageous as it is an inexpensive and relatively benign reagent, with water being the only byproduct in an ideal catalytic cycle. This is a greener alternative to traditional methylating agents like methyl halides, which generate stoichiometric amounts of salt waste.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of diarylamines can be adapted to flow systems, allowing for precise control over reaction parameters and potentially leading to higher yields and purity. This approach is particularly beneficial for reactions involving hazardous intermediates or exothermic processes.
By integrating these green chemistry principles, the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- can be made more sustainable, reducing its environmental impact while maintaining high efficiency and product quality.
Chemical Reactivity and Mechanistic Investigations of Benzenamine, 4 Chloro N Methyl N Phenyl
Reactivity at the Tertiary Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom is central to the reactivity of Benzenamine, 4-chloro-N-methyl-N-phenyl-. This feature imparts both nucleophilic and basic character to the molecule, though its basicity is attenuated by the delocalization of the lone pair into the aromatic rings.
As a tertiary amine, Benzenamine, 4-chloro-N-methyl-N-phenyl- lacks a hydrogen atom on the nitrogen and therefore cannot undergo traditional acylation or further alkylation via deprotonation. However, the nitrogen's nucleophilic lone pair can attack electrophilic alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. dtic.milmasterorganicchemistry.com This reaction, sometimes referred to as exhaustive alkylation, proceeds via a direct SN2 mechanism. masterorganicchemistry.com The reaction converts the neutral tertiary amine into a positively charged quaternary ammonium cation, fundamentally altering its physical and chemical properties. libretexts.org
Such reactions are a standard method for the synthesis of quaternary ammonium compounds from tertiary amines. dtic.milnih.gov Forcing conditions and a reactive alkyl halide, like methyl iodide, facilitate this transformation. masterorganicchemistry.com
Table 1: Representative N-Alkylation to Form a Quaternary Ammonium Salt
| Reactant | Reagent | Product | Conditions |
| Benzenamine, 4-chloro-N-methyl-N-phenyl- | Methyl Iodide (CH₃I) | N-(4-chlorophenyl)-N,N-dimethylanilinium iodide | Excess CH₃I, heat |
The nucleophilicity of the nitrogen center allows Benzenamine, 4-chloro-N-methyl-N-phenyl- to participate in several types of organic reactions. The lone pair can be donated to an electron-deficient center, making the molecule an effective nucleophile or a nucleophilic catalyst.
Studies on related aniline (B41778) derivatives have shown they can act as potent nucleophilic catalysts, for instance, in accelerating the rate of hydrazone formation and exchange under physiological conditions. rsc.org The mechanism involves the aniline derivative attacking a carbonyl compound to form a more reactive intermediate, which then readily reacts with the hydrazine. It is plausible that Benzenamine, 4-chloro-N-methyl-N-phenyl- could function similarly.
Furthermore, the nucleophilic nitrogen can coordinate to metal centers, acting as a ligand in the formation of organometallic complexes. Mono-amine Palladium(II) complexes, for example, are important intermediates in catalytic transformations, and their stability and reactivity are influenced by the nature of the amine ligand. iucr.org
Electrophilic Aromatic Substitution on the Phenyl Moieties
The compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The site of substitution is determined by the directing effects of the existing substituents on each ring.
The regioselectivity of EAS reactions on Benzenamine, 4-chloro-N-methyl-N-phenyl- is governed by the combined electronic effects of the chloro and the N-methyl-N-phenylamino substituents.
The N-methyl-N-phenylamino group: This tertiary amino group is a powerful activating group. The nitrogen's lone pair is delocalized into the attached phenyl rings via resonance (+R effect), significantly increasing the electron density at the ortho and para positions. byjus.com This makes the rings highly susceptible to electrophilic attack.
In Benzenamine, 4-chloro-N-methyl-N-phenyl-, the powerful activating effect of the nitrogen atom dominates. It strongly activates both rings, but the unsubstituted phenyl ring is rendered significantly more electron-rich than the chloro-substituted one. Therefore, electrophilic substitution is expected to occur preferentially on the unsubstituted phenyl ring. byjus.com The substitution will be directed to the positions ortho and para to the nitrogen atom. Due to steric hindrance from the bulky substituted aniline group, the para-position is generally favored.
While specific studies on Benzenamine, 4-chloro-N-methyl-N-phenyl- are not widely documented, its reactivity can be predicted based on established principles for substituted anilines.
Halogenation: The halogenation of anilines is typically very rapid due to the high activation of the ring. byjus.com Reagents like bromine water often lead to poly-substitution. byjus.com Milder conditions using reagents such as N-chlorosuccinimide (NCS) or copper(II) chloride can afford more selective mono-halogenation, typically at the para position. beilstein-journals.orgtandfonline.com For the title compound, halogenation would be predicted to occur regioselectively on the activated, unsubstituted phenyl ring, yielding the 4'-halo derivative as the major product.
Table 2: Predicted Outcome of Electrophilic Halogenation
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ in a non-polar solvent | Benzenamine, 4'-bromo-4-chloro-N-methyl-N-phenyl- |
| Chlorination | N-Chlorosuccinimide (NCS) | Benzenamine, 4,4'-dichloro-N-methyl-N-phenyl- |
Nitration: The nitration of anilines using a standard mixture of nitric acid and sulfuric acid is often complicated. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. youtube.com This -NHR₂⁺ group is strongly deactivating and a meta-director. Consequently, direct nitration of anilines can yield significant amounts of the meta-substituted product alongside ortho and para isomers, and can also lead to oxidative decomposition. youtube.comresearchgate.net Studies on N-alkyl anilines have shown the formation of tarry oxidation products and inconsistent regioselectivity. researchgate.net Therefore, nitration of Benzenamine, 4-chloro-N-methyl-N-phenyl- under these conditions would likely be a low-yielding and unselective process.
Sulfonation: Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogen sulfate (B86663) salt. Upon heating to high temperatures (180-200 °C), this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com A similar outcome would be expected for Benzenamine, 4-chloro-N-methyl-N-phenyl-. The reaction would likely proceed via electrophilic attack of SO₃ on the most activated ring system—the unsubstituted phenyl ring—to yield N-(4-chlorophenyl)-N-methyl-4-aminobenzenesulfonic acid, primarily.
Oxidation and Reduction Chemistry
Oxidation: Tertiary aromatic amines can undergo oxidation at either the nitrogen atom or the aromatic ring. Oxidation with reagents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. More vigorous oxidizing agents, such as potassium permanganate, could potentially lead to complex oxidative coupling products or degradation of the molecule.
Reduction: The primary site for reduction in Benzenamine, 4-chloro-N-methyl-N-phenyl- is the carbon-chlorine bond. This bond can be cleaved via catalytic hydrogenolysis. Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) would likely reduce the C-Cl bond to a C-H bond, yielding N-methyl-N-phenylaniline. The aromatic rings can also be reduced to their corresponding cyclohexyl rings under more forceful conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.
Oxidative Coupling Reactions and Polymerization Pathways
The oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. nih.gov For N-substituted anilines, the nature of the substituent significantly impacts the polymerization process and the properties of the resulting polymer. nih.gov In the case of Benzenamine, 4-chloro-N-methyl-N-phenyl-, oxidative processes are expected to initiate via the formation of a radical cation centered on the nitrogen atom. mdpi.com
The general mechanism for the oxidative coupling of triarylamines, such as triphenylamine, often involves the formation of a radical cation which then couples with a neutral molecule at the para-position to form a C-C bond, leading to species like N,N,N′,N′-tetraphenylbenzidine. researchgate.net For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the para-position of the unsubstituted phenyl ring is a likely site for such coupling. However, the chloro-substituted ring is deactivated towards electrophilic attack, making coupling at this ring less favorable.
Electrochemical Behavior and Redox Potentials
The electrochemical behavior of aromatic amines is characterized by the oxidation of the nitrogen atom's lone pair of electrons. mdpi.com The oxidation potential is sensitive to the amine's structure, with tertiary amines generally being easier to oxidize than primary or secondary amines. mdpi.com For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the initial step in its electrochemical oxidation is the loss of a single electron to form a stable radical cation.
The stability and subsequent reactivity of this radical cation are influenced by the substituents. The N-methyl and N-phenyl groups help to delocalize the positive charge, stabilizing the intermediate. The electrochemical oxidation of similar triarylamine structures often shows two successive one-electron transfer processes. cam.ac.uk Polymerization can occur during electrochemical cycling, leading to the formation of a polymer film on the electrode surface, which can sometimes result in a decrease in capacity in applications like redox flow batteries due to the loss of soluble active material. cam.ac.uknih.gov
The redox potential of Benzenamine, 4-chloro-N-methyl-N-phenyl- would be expected to be influenced by its substituents. The table below compares the oxidation potentials of related aniline compounds, providing a basis for estimating the behavior of the target molecule. The electron-donating N-methyl group and the second phenyl ring would lower the oxidation potential relative to 4-chloroaniline (B138754), while the electron-withdrawing chloro group would increase it relative to N-methyl-N-phenylaniline.
| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Key Structural Features |
|---|---|---|
| Aniline | ~0.9 V | Primary aromatic amine |
| N-Methylaniline | ~0.8 V | Secondary aromatic amine, N-methyl group |
| Triphenylamine | ~1.0 V | Tertiary aromatic amine, three phenyl groups |
| 4-Chloroaniline | ~1.05 V | Primary amine, para-chloro substituent |
Note: The values are approximate and can vary significantly with experimental conditions (solvent, electrolyte, electrode material). The table illustrates general trends.
Metal-Catalyzed Transformations Involving Benzenamine, 4-chloro-N-methyl-N-phenyl- as a Substrate or Ligand Precursor
The dual functionality of Benzenamine, 4-chloro-N-methyl-N-phenyl-, possessing both reactive C-H bonds and a C-Cl bond, makes it a versatile substrate for metal-catalyzed transformations.
C-H Functionalization Studies
Palladium-catalyzed C-H functionalization is a powerful tool for forming new C-C or C-heteroatom bonds directly from ubiquitous C-H bonds. nih.gov In Benzenamine, 4-chloro-N-methyl-N-phenyl-, the tertiary amine can act as a directing group, facilitating the activation of specific C-H bonds. The most likely positions for C-H functionalization are the ortho-positions of the unsubstituted phenyl ring due to the directing effect of the nitrogen atom.
This selective activation allows for the introduction of various functional groups. For example, remote C-H arylation at the C5-position of 2-aminopyrimidines has been achieved using palladium catalysis, demonstrating the feasibility of functionalizing positions that are not immediately adjacent to the directing group. nih.gov Similar strategies could potentially be applied to achieve functionalization at the meta or para positions of the phenyl rings in the target molecule, depending on the catalyst system and reaction geometry. Computational methods, such as those identifying the most nucleophilic centers by calculating protonation energies, can help predict the most likely sites for electrophilic attack during C-H functionalization. chemrxiv.org
Applications in Cross-Coupling Reactions as a Reactant
The chlorine atom on the substituted phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl chloride with another amine. wikipedia.org This reaction is highly versatile, and various generations of catalyst systems, often employing bulky phosphine (B1218219) ligands, have been developed to accommodate a wide range of substrates. wikipedia.orgamazonaws.com The reaction of Benzenamine, 4-chloro-N-methyl-N-phenyl- with a primary or secondary amine in the presence of a palladium catalyst and a base would be expected to yield a more complex, unsymmetrical N,N,N'-triaryl-N-methyl-p-phenylenediamine derivative. The reaction's success can depend on the choice of ligand, base, and solvent. amazonaws.comacs.org
The Suzuki-Miyaura coupling reaction would involve the palladium-catalyzed reaction of Benzenamine, 4-chloro-N-methyl-N-phenyl- with an organoboron compound (e.g., a phenylboronic acid). researchgate.net This transformation would result in the formation of a new C-C bond at the position of the chlorine atom, yielding a substituted N-methyl-N,N'-diphenyl-[1,1'-biphenyl]-4-amine. The efficiency of such couplings, especially with deactivated aryl chlorides, often relies on the use of specialized N-heterocyclic carbene (NHC) or biarylphosphine ligands that promote the critical oxidative addition step in the catalytic cycle. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂ + Ligand (e.g., XantPhos) + Base (e.g., Cs₂CO₃) | Substituted Diamine |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Substituted Biaryl |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand | Styrenyl Derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Alkynyl Derivative |
Kinetic and Thermodynamic Analysis of Reactions Involving Benzenamine, 4-chloro-N-methyl-N-phenyl-
A comprehensive understanding of the reactivity of Benzenamine, 4-chloro-N-methyl-N-phenyl- requires detailed kinetic and thermodynamic analysis of its reactions. Such studies are crucial for optimizing reaction conditions, understanding mechanisms, and predicting product distributions.
Kinetic studies, which measure reaction rates, can elucidate the mechanism of a transformation. For instance, in the chemical oxidation of N-methylaniline, kinetic analysis using spectroscopy revealed a sigmoidal growth in product concentration, indicating a self-accelerating reaction. nih.gov For reactions involving Benzenamine, 4-chloro-N-methyl-N-phenyl-, kinetic investigations could involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing temperature, catalyst loading, or reactant concentrations). This data allows for the determination of rate laws and activation parameters. Deuterium kinetic isotope effect studies could also be employed to determine whether a specific C-H or N-H bond cleavage is involved in the rate-determining step of a reaction. kci.go.kr
Thermodynamic analysis provides information about the energy changes and equilibrium position of a reaction. Properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are fundamental. nist.govwisc.edu While experimental data for complex molecules can be scarce, computational chemistry using methods like Density Functional Theory (DFT) is a powerful tool for estimating these values. chemrevlett.com Such calculations can predict whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. chemrevlett.comnih.gov For example, a computational study of the reaction between 4-methyl aniline and hydroxyl radicals calculated the total rate coefficient and identified the major products by analyzing the potential energy surface. mdpi.com A similar approach for Benzenamine, 4-chloro-N-methyl-N-phenyl- would provide invaluable insight into its reactivity.
The table below illustrates the types of kinetic and thermodynamic data that would be determined in a hypothetical study of the C-H arylation of Benzenamine, 4-chloro-N-methyl-N-phenyl-.
| Parameter | Definition | Significance |
|---|---|---|
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Quantifies the speed of a reaction. |
| Activation Energy (Eₐ) | The minimum energy required to initiate a chemical reaction. | A higher Eₐ corresponds to a slower reaction rate. |
| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Indicates the spontaneity of a reaction (negative ΔG is spontaneous). |
| Entropy of Reaction (ΔS) | The measure of the change in disorder or randomness. | Contributes to the overall spontaneity of a reaction. |
Advanced Spectroscopic Characterization of Benzenamine, 4 Chloro N Methyl N Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of Benzenamine, 4-chloro-N-methyl-N-phenyl-, advanced NMR techniques are indispensable.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, the overlapping signals in aromatic regions of complex molecules often require two-dimensional (2D) NMR experiments for complete assignment. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, COSY would be crucial in establishing the spin systems of the two distinct phenyl rings. Cross-peaks would reveal the connectivity of adjacent protons on each aromatic ring, allowing for the differentiation of the ortho, meta, and para protons relative to the nitrogen substituent.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. The distinct chemical environments of the two phenyl rings would be clearly resolved, linking each aromatic proton to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For the title compound, HMBC would show correlations between the N-methyl protons and the ipso-carbons of both phenyl rings, as well as the carbon of the methyl group itself. It would also help to definitively assign the carbons of the chloro-substituted ring by observing correlations from its protons to the carbon atom bearing the chlorine.
Due to a lack of publicly available experimental 2D NMR data for Benzenamine, 4-chloro-N-methyl-N-phenyl-, we can illustrate the expected chemical shifts based on its structural analogue, 4-Chloro-N-methylaniline. nih.govchemeo.comresearchgate.net The additional N-phenyl group in the target compound would further influence these shifts, generally causing further deshielding of the N-methyl group and the aromatic protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenamine, 4-chloro-N-methyl-N-phenyl- (based on analogues)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.0 - 3.5 | 30 - 40 |
| Phenyl-H (unsubstituted) | 6.8 - 7.5 | 115 - 150 |
| Chloro-phenyl-H | 6.7 - 7.4 | 114 - 155 |
| C-Cl | 120 - 130 | |
| Ipso-C (N-substituted) | 145 - 155 |
Dynamic NMR Studies for Conformational Dynamics
The N-phenyl and N-(4-chlorophenyl) groups in Benzenamine, 4-chloro-N-methyl-N-phenyl- are not static; they undergo rotation around the C-N bonds. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At high temperatures, where the rotation is fast, averaged signals for the aromatic protons might be observed. As the temperature is lowered, the rotation slows down, and separate signals for the non-equivalent protons may appear, a phenomenon known as coalescence. The study of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation, providing valuable information about the steric and electronic effects governing the molecule's three-dimensional structure and flexibility.
Solid-State NMR Applications for Crystalline Forms
Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline or amorphous solid states. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain high-resolution spectra. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, ssNMR could be used to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.
Determine Intermolecular Packing: Through the analysis of intermolecular dipolar couplings, ssNMR can provide insights into how the molecules are arranged in the crystal lattice.
Probe Local Environments: The chemical shifts in ssNMR are highly sensitive to the local electronic environment, providing information about intermolecular interactions such as hydrogen bonding and π-π stacking.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the compound.
Infrared (IR) Spectroscopic Analysis of Characteristic Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, key characteristic vibrations would include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2975-2850 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected in the 1360-1250 cm⁻¹ range.
C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for 4-Chloro-N-methylaniline
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretching | ~3411 |
| Aromatic C-H Stretching | 3100 - 3000 |
| Aliphatic C-H Stretching | 2950 - 2850 |
| C=C Aromatic Ring Stretching | 1600 - 1450 |
| C-N Stretching | 1350 - 1250 |
| C-Cl Stretching | 800 - 700 |
Raman Spectroscopy for Molecular Structure Analysis
Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, Raman spectroscopy would be effective in characterizing:
Skeletal Vibrations: The symmetric breathing vibrations of the phenyl rings would give rise to strong and sharp Raman signals.
C-Cl Vibration: The C-Cl bond, being relatively non-polar, often produces a more intense signal in the Raman spectrum compared to the IR spectrum.
Substituent Effects: The positions and intensities of the Raman bands would be sensitive to the electronic effects of the chloro and N-methyl-N-phenyl substituents on the aromatic rings.
Publicly available Raman data for 4-Chloro-N-methylaniline provides a reference for the expected vibrational modes. nih.gov The addition of the second phenyl group would introduce further complexity to the spectrum but the fundamental vibrations of the 4-chlorophenyl moiety would remain identifiable.
Table 3: Selected Raman Shifts for 4-Chloro-N-methylaniline
| Vibrational Assignment | Raman Shift (cm⁻¹) |
| Aromatic Ring Vibrations | ~1600, ~1300, ~1000 |
| C-Cl Stretching | ~700 |
| N-C-C Bending | ~400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the calculated monoisotopic mass is 217.0658 Da. The molecular formula is C13H12ClN. nih.gov The molecular weight of the compound is approximately 141.60 g/mol . nih.gov
Table 1: HRMS Data for Benzenamine, 4-chloro-N-methyl-N-phenyl-
| Property | Value |
| Molecular Formula | C13H12ClN |
| Calculated Monoisotopic Mass | 217.0658 Da |
| Molecular Weight | 217.70 g/mol |
Note: The table presents calculated values.
Fragmentation Pathways and Mechanistic Elucidation via MS/MS
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions. In a typical MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecule's structure. For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of Benzenamine, 4-chloro-N-methyl-N-phenyl-, the cleavage of the C-C bond adjacent to the C-N bond is a likely fragmentation event. libretexts.org
The NIST Mass Spectrometry Data Center provides mass spectral data for Benzenamine, 4-chloro-N-methyl-, a related compound. nih.gov The mass-to-charge ratios (m/z) of the most abundant ions are 141, with the second and third highest being 142 and 105 respectively. nih.gov The fragmentation of similar aromatic amines often involves the loss of specific neutral fragments, which can be indicative of the compound's structure. For instance, the loss of a methyl group (CH3) or a chlorine atom (Cl) can be observed.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.
Characterization of Electronic Transitions and Conjugation Effects
The UV-Visible spectrum of a compound reveals the electronic transitions that occur upon absorption of ultraviolet or visible light. For aromatic compounds like Benzenamine, 4-chloro-N-methyl-N-phenyl-, these transitions are typically π → π* and n → π* transitions. The position and intensity of the absorption bands are influenced by the extent of conjugation in the molecule. The presence of the phenyl and chloro-substituted phenyl rings, along with the nitrogen atom, creates a conjugated system. The NIST Chemistry WebBook contains UV/Visible spectral data for the related compound Benzenamine, 4-methyl-N-(phenylmethylene)-. nist.gov
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.
Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single crystal X-ray diffraction can provide the absolute structure and detailed conformational information of a molecule. While specific crystal structure data for Benzenamine, 4-chloro-N-methyl-N-phenyl- was not found, a study on a related compound, N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, reveals important structural characteristics that can be inferred. researchgate.netresearchgate.net In this derivative, the plane of the methyl-substituted benzene (B151609) ring forms significant dihedral angles with the chlorine-substituted benzene ring and the other benzene ring. researchgate.netresearchgate.net This indicates that the rings are not coplanar. The chlorine substituent in this related structure was also found to be disordered over two positions. researchgate.netresearchgate.net Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding in the crystalline state. researchgate.netresearchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Motifs
An in-depth analysis of the crystal structure of "Benzenamine, 4-chloro-N-methyl-N-phenyl-" is crucial for understanding its solid-state properties and behavior. However, a comprehensive search of crystallographic databases reveals a lack of publicly available crystal structure data for this specific compound. Therefore, a direct examination of its intermolecular interactions and crystal packing motifs is not currently feasible.
To provide insights into the potential solid-state architecture of this molecule, the following sections will discuss the expected intermolecular forces based on its functional groups. Furthermore, an analysis of the crystal packing of structurally related compounds will be presented to infer potential packing motifs.
Expected Intermolecular Interactions in Benzenamine, 4-chloro-N-methyl-N-phenyl-
The molecular structure of Benzenamine, 4-chloro-N-methyl-N-phenyl- comprises a tertiary amine core with one methyl group, one phenyl group, and one 4-chlorophenyl group attached to the nitrogen atom. This combination of functional groups suggests the presence of several types of non-covalent interactions that would govern its crystal packing.
π-π Stacking: The presence of two aromatic rings (one phenyl and one 4-chlorophenyl) introduces the possibility of π-π stacking interactions. These interactions, where the electron-rich π systems of the aromatic rings align, are a significant cohesive force in the crystals of many aromatic compounds. The relative orientation of the rings (e.g., face-to-face or offset) would depend on the electronic and steric factors.
C-H···π Interactions: The methyl group and the aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of the phenyl and 4-chlorophenyl rings, further stabilizing the crystal lattice.
Halogen Bonding: The chlorine atom on the 4-chlorophenyl ring can participate in halogen bonding. This is a highly directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom or the π-system of an adjacent molecule.
Analysis of Crystal Packing in Structurally Related Compounds
To extrapolate the potential packing motifs of Benzenamine, 4-chloro-N-methyl-N-phenyl-, we can examine the crystal structures of closely related molecules containing the 4-chlorophenyl moiety.
One such example is N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide . In the crystal structure of this compound, the molecules are linked through pairs of N—H···O hydrogen bonds, forming centrosymmetric cyclic dimers. researchgate.net These dimers are further connected by weak C—H···O and C—H···Cl interactions, creating a chain structure. researchgate.net The dihedral angle between the chlorine-substituted benzene ring and the other phenyl ring is 67.81 (13)°. researchgate.net This illustrates how a combination of strong and weak hydrogen bonds, along with other weak interactions, can dictate the supramolecular assembly.
While these examples are not perfect analogues, they highlight the importance of hydrogen bonding (when a suitable donor is present), halogen bonding, and π-system interactions in directing the crystal packing of molecules containing a 4-chlorophenyl group. In the case of the tertiary amine "Benzenamine, 4-chloro-N-methyl-N-phenyl-", which lacks a hydrogen bond donor on the nitrogen, one would expect that a combination of π-π stacking, C-H···π interactions, and potentially halogen bonding would be the dominant forces in its crystal lattice. The steric bulk of the two phenyl rings and the methyl group around the central nitrogen atom would also significantly influence the final packing arrangement.
The following table provides a summary of the key intermolecular interactions observed in these related compounds.
| Compound Name | Key Intermolecular Interactions Observed |
| N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | N—H···O hydrogen bonds, C—H···O interactions, C—H···Cl interactions researchgate.net |
| 4-chloroaniline (B138754) | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking |
The study of the crystal structure of Benzenamine, 4-chloro-N-methyl-N-phenyl- and its derivatives remains an area for future research. Experimental determination of their crystal structures would provide valuable data to confirm the nature and hierarchy of the intermolecular interactions and to understand the structure-property relationships in this class of compounds.
Computational and Theoretical Investigations of Benzenamine, 4 Chloro N Methyl N Phenyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, divorced from environmental effects. cuny.edu Methods like Density Functional Theory (DFT) and ab initio calculations are used to model molecular geometries, electronic behavior, and other properties from first principles. researchgate.net
Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Electrostatic Potential Maps
The electronic structure of Benzenamine, 4-chloro-N-methyl-N-phenyl- is dictated by the interplay of its constituent groups: the electron-donating methyl and amino groups, the electron-withdrawing chloro group, and the two aromatic phenyl rings.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nist.gov The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. youtube.comwuxiapptec.com For substituted anilines, the presence of electron-donating groups generally increases the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. nih.govresearchgate.net In a DFT study on methyl-substituted anilines, the position of the substituent was found to significantly influence the HOMO-LUMO gap. researchgate.net For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the HOMO is expected to have significant electron density on the nitrogen and the phenyl ring not substituted with chlorine, while the LUMO would likely be distributed over the chlorophenyl ring.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net For the title compound, the ESP map would be predicted to show a region of negative potential (red/yellow) around the electronegative chlorine atom and the nitrogen lone pair. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic rings. researchgate.net This distribution highlights the sites most likely to engage in intermolecular interactions.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is critical for flexible molecules like diarylamines, where rotation around single bonds can lead to different spatial arrangements (conformers) with varying energies. mdpi.comnih.gov The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgiupac.org
For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the key degrees of freedom are the torsion angles around the two C-N bonds connecting the nitrogen to the phenyl and chlorophenyl rings. Computational methods can map the PES by systematically rotating these bonds to identify low-energy conformers (minima) and the transition states (saddle points) that separate them. youtube.com Studies on related N-aryl compounds show that the interplay between steric hindrance from ortho-substituents and electronic effects (conjugation of the nitrogen lone pair with the rings) determines the preferred conformation. nih.govrsc.org The planarity of the molecule is often twisted to minimize steric clash, resulting in non-zero dihedral angles.
A hypothetical conformational analysis would focus on the C-N-C-C dihedral angles, as shown in the table below, to determine the most stable three-dimensional structure.
| Dihedral Angle | Description | Predicted Stable Range |
| C(phenyl)-N-C(chlorophenyl)-C | Defines the relative twist of the two aryl rings. | Likely non-planar (e.g., 30-60°) to minimize steric hindrance. |
| C(methyl)-N-C(phenyl)-C | Defines the orientation of the methyl group relative to the phenyl ring. | Variable, depending on the aryl ring twist. |
This table is illustrative and based on principles of conformational analysis for similar molecules.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with solvent molecules. researchgate.netmiragenews.com An MD simulation of Benzenamine, 4-chloro-N-methyl-N-phenyl- in a solvent like water or an organic solvent would reveal how the solvent organizes around the solute and influences its conformational flexibility. researchgate.netrsc.org
Key findings from such a simulation would include:
Solvation Shell Structure: The analysis of radial distribution functions (RDFs) would show the probable distances and arrangement of solvent molecules around different parts of the solute, such as the hydrophobic phenyl rings and the polar chloro-substituent.
Dynamic Conformational Changes: MD simulations can track the fluctuations of dihedral angles over time, showing how the molecule explores different conformations in solution and the timescale of these changes.
Solvent-Accessible Surface Area (SASA): This metric quantifies the portion of the molecule exposed to the solvent, which can be correlated with solubility and interaction potential. acs.org
Simulations on related polyaniline systems have been used to calculate properties like the radius of gyration and to analyze hydrogen bonding and free energy landscapes, demonstrating the power of this technique. acs.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model. nih.govd-nb.info
Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies are often systematically scaled to improve agreement with experimental spectra. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, characteristic peaks would include C-N stretching, C-Cl stretching, aromatic C-H stretching, and ring deformation modes. A study on the related 4-chloro-N-methylaniline successfully correlated DFT-calculated frequencies with experimental FT-IR and FT-Raman spectra. researchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netjmaterenvironsci.com The accuracy of these predictions is often high enough to aid in the structural elucidation of complex molecules. nih.gov The predicted shifts for the title compound would be sensitive to the electronic environment of each nucleus, influenced by the chloro, methyl, and phenyl groups.
Below is a table illustrating a hypothetical comparison between experimental and DFT-calculated NMR data for a related compound, 4-chloro-N-methylaniline, based on findings from the literature. researchgate.net
| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.79 | 2.75 | 31.0 | 30.8 |
| C1-NH | — | — | 147.0 | 147.5 |
| C4-Cl | — | — | 119.5 | 119.2 |
Data is representative and adapted from literature values for illustrative purposes. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, map potential energy surfaces, and characterize the high-energy transition states that govern reaction rates. cuny.edu For a molecule like Benzenamine, 4-chloro-N-methyl-N-phenyl-, several reaction types could be investigated.
Electrophilic Aromatic Substitution: The relative reactivity of the two different phenyl rings towards electrophiles could be determined by calculating the activation barriers for substitution at various positions. The un-substituted phenyl ring is expected to be more reactive.
C-N Cross-Coupling Reactions: The mechanisms of reactions used to synthesize diarylamines, such as the Buchwald-Hartwig amination, can be modeled. rsc.org DFT studies on similar N-arylation reactions have elucidated the energetics of the catalytic cycle, including oxidative addition and reductive elimination steps. researchgate.net
Radical Reactions: N-methylanilines can act as promoters for radical-type cross-coupling reactions. nih.gov Computational studies can help understand the initiation steps and the stability of the radical intermediates involved.
Investigating the hydroxylation of phenylalanine, a process involving an electrophilic substitution on a phenyl ring, has shown that transition states can be effectively modeled to understand kinetic isotope effects and reaction mechanisms. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models establish a mathematical relationship between computationally derived molecular descriptors and experimentally measured physical, chemical, or biological properties. rdd.edu.iq This approach is widely used to predict the properties of new compounds without the need for experimental synthesis and testing. nih.gov
For a series of substituted diarylamines including Benzenamine, 4-chloro-N-methyl-N-phenyl-, a QSPR model could be developed to predict properties such as:
Toxicity: Studies on substituted anilines have successfully correlated toxicity with electronic parameters like HOMO/LUMO energies and the Hammett sigma constant. nih.govresearchgate.net
Dipole Moment: The dipole moment, a measure of molecular polarity, has been effectively modeled for substituted anilines using descriptors like LogP, surface area, and HOMO-LUMO energy gap. rdd.edu.iqresearchgate.net
Reactivity: The electronic properties derived from DFT can be used to predict the reactivity in various chemical transformations. rsc.org
The table below lists some of the common descriptors used in QSPR studies, which would be calculated for the title compound.
| Descriptor Type | Example Descriptors | Predicted Property |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, Toxicity, Polarity |
| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Solubility |
| Steric/Geometrical | Molecular Volume, Surface Area, Radius of Gyration | Partition Coefficient (LogP), Binding Affinity |
These models rely on robust statistical methods, such as multiple linear regression (MLR), to build a predictive equation from the calculated descriptors. rdd.edu.iq
Synthesis and Exploration of Derivatives and Analogues of Benzenamine, 4 Chloro N Methyl N Phenyl
Design and Synthesis of N-Substituted Analogues
The nitrogen atom in Benzenamine, 4-chloro-N-methyl-N-phenyl- serves as a key handle for synthetic modification. The design and synthesis of N-substituted analogues involve replacing the methyl group with a variety of other alkyl or functionalized moieties. Standard organic chemistry methodologies can be employed to achieve this, including nucleophilic substitution and reductive amination.
One common approach is the direct N-alkylation of the parent secondary amine, 4-chloro-N-phenylaniline. This can be achieved by reacting the amine with a suitable alkyl halide in the presence of a base. The choice of the alkylating agent determines the nature of the new N-substituent.
Alternatively, reductive amination provides a versatile route to a wide range of N-substituted analogues. This two-step process typically involves the reaction of an aldehyde or ketone with the secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. For instance, reacting 4-chloro-N-phenylaniline with different aldehydes would yield a series of analogues with varying N-alkyl chains.
The synthesis of related heterocyclic systems, such as 4-chloro-N-methylpiperidine, also offers insights into relevant synthetic strategies. The preparation of this compound can be achieved by treating N-methylpiperidin-4-ol with thionyl chloride, demonstrating a method for introducing a chloro-substituent while maintaining the N-methyl group. chemicalbook.com While the core structure is different, the principles of manipulating substituents on a nitrogen-containing ring are applicable. Another relevant synthesis is that of 4-chloro-N-methyl-benzamide from 4-chlorobenzoyl chloride and methylamine, which, although creating an amide, illustrates a fundamental reaction for forming a C-N bond with a specific N-substituent. prepchem.com
Table 1: Synthetic Strategies for N-Substituted Analogues
| Method | Reactants | Description | Reference |
|---|---|---|---|
| N-Alkylation | 4-chloro-N-phenylaniline + Alkyl Halide | Direct substitution reaction to introduce new alkyl groups onto the nitrogen atom. | |
| Reductive Amination | 4-chloro-N-phenylaniline + Aldehyde/Ketone | A two-step method involving the formation of an iminium ion followed by reduction to yield the N-substituted amine. |
Introduction of Diverse Substituents on the Aromatic Rings
The two aromatic rings of Benzenamine, 4-chloro-N-methyl-N-phenyl- provide ample opportunity for structural diversification. The introduction of various substituents can significantly alter the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, are powerful tools for this purpose.
The Ullmann reaction, for example, can be used to form C-N bonds by coupling an aryl halide with an amine in the presence of a copper catalyst. A more contemporary approach involves palladium-catalyzed Buchwald-Hartwig amination. For modifying the C-C framework, the Suzuki-Miyaura reaction is highly effective, coupling an aryl halide with an arylboronic acid. For instance, a bromo-substituted analogue of the parent compound could be reacted with various boronic acids to introduce new aryl or alkyl groups. Similarly, heterogeneous catalysts, such as nickel single atoms on carbon nitride, have been developed for visible-light-driven C(sp²)-C(sp³) coupling reactions, allowing for the attachment of alkyl groups to aryl bromides. acs.org
Beyond coupling reactions, electrophilic aromatic substitution can be used to introduce functional groups, although the directing effects of the existing substituents must be considered. The synthesis of related compounds showcases the introduction of a variety of substituents. For example, a methylsulfonyl group has been incorporated into a similar Schiff base structure. researchgate.net The synthesis of substituted N-phenyl picolinamidines has been achieved using TiCl₄ or SnCl₄ to mediate the reaction between substituted anilines and nitriles, demonstrating a method for creating more complex nitrogen-containing aromatic systems. nih.gov
Research into novel benzenesulfonamide (B165840) derivatives has led to the synthesis of compounds with cyanoacetyl hydrazono and pyridone moieties attached to a phenyl ring. nih.gov These complex modifications highlight the extensive possibilities for derivatization.
Table 2: Examples of Aromatic Ring Substitutions in Analogous Compounds
| Substituent | Synthetic Method | Compound Class | Reference |
|---|---|---|---|
| Phenyl | Suzuki-Miyaura Coupling | Substituted anilines | |
| Methylsulfonyl | Condensation | Schiff Bases | researchgate.net |
| Fluoro, Bromo | Lewis Acid-Mediated Amidine Synthesis | Benzamidines | nih.gov |
| Various Amines | Nucleophilic Substitution | Phenylquinoline Analogues | researchgate.net |
Investigation of Stereochemical Aspects in Chiral Analogues
Introducing chirality into analogues of Benzenamine, 4-chloro-N-methyl-N-phenyl- opens up another dimension of molecular complexity and is crucial for applications where stereospecific interactions are important. Chirality can be incorporated by several means, most commonly by replacing an achiral substituent with a chiral one.
A straightforward strategy is to replace the N-methyl group with a chiral alkyl group. An example from a related compound is (R)-4-Chloro-N-(1-phenylethyl)-aniline, where a chiral phenylethyl group is attached to the nitrogen, rendering the entire molecule chiral. Such compounds are valuable as building blocks in asymmetric synthesis.
Once a chiral analogue is synthesized, the investigation of its stereochemical properties is essential. This typically involves separating and analyzing the enantiomers or diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining the enantiomeric ratio.
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral lanthanide shift reagents is another powerful technique for analyzing chiral compounds. researchgate.net These reagents form diastereomeric complexes with the chiral analyte, which results in separate, well-resolved peaks in the NMR spectrum for each enantiomer, allowing for their quantification. researchgate.net The absolute configuration of novel chiral products can often be determined by X-ray crystallography if suitable crystals can be obtained.
Structure-Reactivity Relationship (SRR) Studies of Modified Analogues
Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For analogues of Benzenamine, 4-chloro-N-methyl-N-phenyl-, modifications to the N-substituent or the aromatic rings can lead to significant changes in their chemical behavior. These changes are often rationalized by considering electronic and steric effects.
The electronic properties of substituents on the aromatic rings are a key factor. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density on the aromatic rings and the nitrogen atom. The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent on an aromatic ring. For example, in a study of substituted piperazine-based compounds, the 4'-chloro substituent (σ = +0.23) was noted for its electron-withdrawing nature. mdpi.com In contrast, a methyl group is electron-donating. These electronic shifts influence the molecule's pKa, dipole moment, and susceptibility to electrophilic or nucleophilic attack. researchgate.net
Steric effects also play a crucial role. Bulky substituents near a reactive center can hinder the approach of reagents, slowing down reaction rates. The choice of N-substituent, for example, can sterically influence reactions involving the nitrogen atom or the adjacent aromatic rings. The reactivity difference noted between a dimethylamino group and an N-phenyl substitution highlights how the steric and electronic profile of the N-substituents can alter a molecule's properties.
Advanced Applications of Benzenamine, 4-chloro-N-methyl-N-phenyl- in Chemical Sciences
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available in the public domain to fulfill the request for an article on the advanced applications of "Benzenamine, 4-chloro-N-methyl-N-phenyl-".
Extensive searches were conducted to locate research pertaining to the specific roles of this compound in the outlined areas:
Environmental Fate and Chemical Transformation of Benzenamine, 4 Chloro N Methyl N Phenyl
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the primary abiotic degradation pathways of concern are photodegradation, hydrolysis, and oxidation.
Photodegradation Mechanisms and Identification of Photoproducts
The initiation of photodegradation would likely involve the absorption of a photon, leading to an electronically excited state. From this excited state, several reaction pathways are possible:
Homolytic Cleavage: The carbon-chlorine (C-Cl) bond is susceptible to homolytic cleavage upon UV irradiation, which would result in the formation of a phenyl radical and a chlorine radical. The phenyl radical could then undergo various reactions, including hydrogen abstraction from the surrounding medium to form N-methyl-N-phenylaniline, or react with oxygen to form phenolic compounds.
Photo-oxidation: The excited molecule can react with molecular oxygen to produce a variety of oxidation products. This can involve the formation of reactive oxygen species (ROS) such as singlet oxygen or hydroxyl radicals, which can then attack the aromatic rings or the methyl group.
N-dealkylation and N-dearylation: Photolytic cleavage of the nitrogen-carbon bonds could lead to the formation of 4-chloro-N-methylaniline, N-phenylaniline, and their respective degradation products.
The identification of specific photoproducts for Benzenamine, 4-chloro-N-methyl-N-phenyl- requires experimental investigation. However, based on studies of similar compounds, a complex mixture of intermediates, including chlorinated and non-chlorinated phenols, anilines, and ring-opened products, would be expected.
Hydrolysis and Oxidation Studies under Environmental Conditions
Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The N-phenyl and N-methyl bonds in aniline (B41778) derivatives are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bond on the aromatic ring is also relatively resistant to hydrolysis unless activated by other functional groups. Therefore, hydrolysis is not expected to be a major degradation pathway for Benzenamine, 4-chloro-N-methyl-N-phenyl- in the environment.
Oxidation: Chemical oxidation in the environment can be initiated by naturally occurring oxidants such as hydroxyl radicals (•OH), which are formed photochemically in sunlit surface waters, and other reactive oxygen species. The N-methyl and N-phenyl groups, as well as the aromatic rings, are potential sites for oxidative attack.
Reaction with Hydroxyl Radicals: Hydroxyl radicals are highly reactive and non-selective oxidants. The reaction of •OH with Benzenamine, 4-chloro-N-methyl-N-phenyl- would likely proceed via electrophilic addition to the aromatic rings, leading to the formation of hydroxylated intermediates. Abstraction of a hydrogen atom from the N-methyl group is also a possible pathway, initiating a series of reactions that could lead to demethylation. Studies on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine have shown that oxidation can lead to the formation of radical cations. scispace.com
Biotransformation Mechanisms (focused on chemical pathways, not biological effects)
Biotransformation, or the metabolism of chemical compounds by living organisms, is a critical process in determining the environmental persistence of organic pollutants. The focus here is on the chemical pathways of microbial degradation.
Microbial Degradation Pathways and Metabolite Characterization
Specific studies on the microbial degradation of Benzenamine, 4-chloro-N-methyl-N-phenyl- are limited. However, research on the biodegradation of anilines and their derivatives provides a framework for potential metabolic pathways. Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds.
Potential microbial degradation pathways for Benzenamine, 4-chloro-N-methyl-N-phenyl- may include:
Initial Attack on the Aromatic Ring: Aerobic bacteria often initiate the degradation of aromatic compounds by incorporating one or two atoms of molecular oxygen into the aromatic ring, catalyzed by dioxygenase or monooxygenase enzymes. This would lead to the formation of catecholic intermediates. Subsequent ring cleavage, either through ortho- or meta-fission pathways, would break down the aromatic structure into aliphatic acids that can enter central metabolic pathways like the Krebs cycle.
N-dealkylation and N-dearylation: Microorganisms can cleave the N-methyl and N-phenyl groups. N-demethylation is a common enzymatic reaction. The cleavage of the N-phenyl bond would be another critical step, potentially yielding 4-chloroaniline (B138754) and N-methylaniline. 4-chloroaniline is a known persistent environmental contaminant.
Reductive Dechlorination: Under anaerobic conditions, some microbial communities are capable of reductive dechlorination, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. This would transform the molecule into N-methyl-N-phenylaniline.
Characterization of metabolites from such degradation processes would be essential to fully elucidate the biotransformation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be required for the identification of these intermediate compounds.
Environmental Persistence and Mobility in Different Matrices
The environmental persistence of a chemical is its ability to resist degradation, while its mobility describes its movement within and between environmental compartments such as soil, water, and air. nih.gov
Mobility: The mobility of Benzenamine, 4-chloro-N-methyl-N-phenyl- in soil and water is governed by its physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow), which is an indicator of its tendency to sorb to organic matter in soil and sediment. While specific data for this compound are scarce, aniline and its derivatives can exhibit a range of mobilities. For instance, aniline itself can be retained in soil through electrostatic interactions when in its protonated form. nih.gov The N-phenyl and methyl substitutions, along with the chloro group, will influence the compound's polarity and, consequently, its sorption behavior. It is anticipated that this compound will have a relatively low water solubility and a higher affinity for organic matter, which would limit its mobility in groundwater but could lead to its accumulation in soil and sediments.
Advanced Oxidation Processes (AOPs) for Chemical Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net These processes are often employed for the degradation of recalcitrant organic pollutants that are not easily treated by conventional methods.
Several AOPs could potentially be effective in degrading Benzenamine, 4-chloro-N-methyl-N-phenyl-. These include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with UV light to generate hydroxyl radicals.
Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and an iron(II) catalyst to produce hydroxyl radicals. researchgate.net The efficiency of this process can be enhanced by UV light (photo-Fenton).
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals. nih.gov
UV/Persulfate: This process utilizes the activation of persulfate ions (S₂O₈²⁻) by UV light to generate sulfate (B86663) radicals (SO₄•⁻), which are also strong oxidants. Studies on aniline have shown that the UV/persulfate process can be highly effective. researchgate.net
The degradation of Benzenamine, 4-chloro-N-methyl-N-phenyl- by AOPs would likely proceed through the attack of hydroxyl or sulfate radicals on the aromatic rings and the N-alkyl/aryl substituents, leading to a series of hydroxylation, demethylation, and dearylation reactions, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions. The efficiency of these processes would depend on various factors, including pH, the concentration of the oxidant, and the intensity of UV radiation. nih.govresearchgate.net
| Degradation Process | Potential Transformation Products | Influencing Factors |
| Photodegradation | N-methyl-N-phenylaniline, Chlorinated phenols, Anilines, Ring-opened products | Light intensity, Wavelength, Presence of photosensitizers |
| Hydrolysis | Not expected to be a significant pathway | pH, Temperature |
| Oxidation (by •OH) | Hydroxylated derivatives, N-demethylated products | Concentration of oxidants, pH, Temperature |
| Microbial Degradation | Catechols, 4-chloroaniline, N-methylaniline, Ring-fission products | Microbial community composition, Oxygen availability, Nutrient levels |
| Advanced Oxidation | Hydroxylated intermediates, Mineralization products (CO₂, H₂O, Cl⁻) | pH, Oxidant concentration, UV intensity, Catalyst presence |
Advanced Analytical Methodologies for Benzenamine, 4 Chloro N Methyl N Phenyl
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for the analysis of Benzenamine, 4-chloro-N-methyl-N-phenyl-, providing powerful separation capabilities essential for resolving it from related substances and matrix components.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted diphenylamines. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, a C18 (octadecylsilyl) column is commonly employed due to its strong retention of aromatic compounds.
Method development involves optimizing the mobile phase composition, typically a gradient of acetonitrile (B52724) or methanol (B129727) and water, to achieve adequate resolution and a reasonable analysis time. An acidic modifier, such as formic or phosphoric acid, is often added to the mobile phase to ensure consistent peak shape and ionization for detection. UV detection is suitable, monitoring at a wavelength corresponding to the analyte's chromophore.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Benzenamine, 4-chloro-N-methyl-N-phenyl-. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both high-resolution separation and definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. epa.gov
The sample is injected into a heated port where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. A non-polar or mid-polarity column, like one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5ms or SE-54), is typically used. epa.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. nist.govnist.gov When analyzing unfamiliar samples, the use of GC-MS is highly recommended for absolute analyte identification. epa.gov
Table 2: Typical GC-MS Operating Conditions
| Parameter | Value |
|---|---|
| GC Column | 5% Phenyl-polydimethylsiloxane (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290 °C |
| Mass Range | m/z 40-450 |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) emerges as a powerful "green" alternative to normal-phase HPLC, offering fast separations with reduced organic solvent consumption. The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Due to its low viscosity and high diffusivity, supercritical CO₂ allows for rapid separations at lower pressures than HPLC.
For a moderately polar compound like Benzenamine, 4-chloro-N-methyl-N-phenyl-, a polar co-solvent such as methanol is added to the CO₂ to increase mobile phase strength and improve peak shape. SFC is particularly advantageous for preparative separations due to the ease of removing the CO₂ from the collected fractions.
Table 3: Illustrative SFC Method Parameters
| Parameter | Value |
|---|---|
| Column | Diol or Amino-based, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Electrophoretic Methods for Purity and Mixture Analysis
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is a valuable tool for purity assessment and the analysis of complex mixtures. For neutral compounds like Benzenamine, 4-chloro-N-methyl-N-phenyl-, Micellar Electrokinetic Chromatography (MEKC) is the most applicable CE mode. In MEKC, a surfactant (e.g., sodium dodecyl sulfate (B86663), SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase, and separation occurs based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This allows for the high-resolution separation of neutral molecules with different hydrophobicities.
Table 4: General MEKC Parameters for Analysis
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, 50 µm ID, 60 cm total length |
| Background Electrolyte (BGE) | 25 mM Sodium Borate buffer (pH 9.2) with 50 mM SDS |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm or 254 nm |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorimetry)
UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantification of Benzenamine, 4-chloro-N-methyl-N-phenyl-, provided it is in a solution free from interfering substances. The molecule's structure, containing two aromatic rings linked by a nitrogen atom, constitutes an extended chromophore that absorbs light in the UV region. Quantification is achieved by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The specific λmax depends on the solvent used. While straightforward, this method lacks the specificity of chromatographic techniques. Fluorimetry is generally not used unless the molecule is inherently fluorescent or has been derivatized with a fluorescent tag.
Table 5: UV-Vis Spectroscopic Data
| Parameter | Value |
|---|---|
| Solvent | Methanol or Ethanol (B145695) |
| Wavelength of Max. Absorption (λmax) | ~260-290 nm (estimated range) |
| Application | Quantitative analysis in pure solutions |
Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS)
For analyzing trace levels of Benzenamine, 4-chloro-N-methyl-N-phenyl- in complex matrices such as environmental or biological samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. canada.cafda.gov.tw This hyphenated technique provides superior sensitivity and selectivity by combining the separation power of HPLC with the definitive identification capabilities of tandem mass spectrometry. fda.gov.tw
The LC separates the target analyte from matrix components. The eluent is then directed to the mass spectrometer, where an ionization source, typically Electrospray Ionization (ESI) in positive mode, generates a protonated molecular ion [M+H]⁺, referred to as the precursor ion. This precursor ion is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (Q2), and the resulting characteristic product ions are monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces chemical noise, enabling low detection limits. nih.gov This approach is widely used for the analysis of substituted diphenylamines in various sample types. canada.cacanada.ca
Table 6: Representative LC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC (as described in 9.1.1) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 232.1 (for C₁₃H₁₂ClN) |
| Product Ion 1 (Quantitative) | e.g., m/z 126.0 (loss of chlorophenyl group) |
| Product Ion 2 (Qualitative) | e.g., m/z 216.1 (loss of methyl group) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Method Validation for Robustness, Accuracy, and Precision
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters. This provides an indication of its reliability during routine use. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which is a common technique for the analysis of substituted diphenylamines, robustness is a critical attribute.
A robustness study for an HPLC method would typically involve varying parameters such as:
The pH of the mobile phase.
The composition of the mobile phase (e.g., the percentage of organic solvent).
The flow rate.
The column temperature.
For instance, in the analysis of diphenylamine (B1679370), the pH of the sample solution has been shown to be a critical parameter. One study demonstrated that the extraction recovery of DPA was optimal at a pH of 6.0. ijcce.ac.ir Deviations from this optimal pH could lead to a decrease in extraction efficiency and thus affect the final quantitative result. ijcce.ac.ir Similarly, the choice and volume of the disperser solvent in microextraction techniques can significantly impact recovery, highlighting another parameter that requires control for a robust method. ijcce.ac.ir
The following table illustrates typical parameters that would be investigated in a robustness study for an HPLC method. The effect on the analytical result (e.g., peak area or retention time) would be measured, and the relative standard deviation (RSD) of the results would be calculated. A low RSD indicates a robust method.
Table 1: Illustrative Robustness Study Parameters for HPLC Analysis
| Parameter | Variation | Typical Acceptance Criteria for Result |
|---|---|---|
| Mobile Phase pH | ± 0.2 | RSD ≤ 2% |
| Mobile Phase Composition (% Organic) | ± 2% | RSD ≤ 2% |
| Flow Rate | ± 0.1 mL/min | RSD ≤ 2% |
| Column Temperature | ± 2 °C | RSD ≤ 2% |
| Wavelength of UV Detector | ± 2 nm | RSD ≤ 2% |
Accuracy
Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined using recovery studies, where a known quantity of the analyte is added to a sample matrix (spiking) and the mixture is analyzed. The percentage of the analyte recovered is then calculated.
Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). The acceptance criteria for accuracy are typically that the mean recovery should be within a certain percentage of the true value (e.g., 90-110%).
Table 2: Example of Accuracy Data from a Method Validation Study
| Spike Level (% of Target Concentration) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 101.5 | 101.5 |
| 120% | 120.0 | 118.8 | 99.0 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is typically considered at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): This measures the precision under the same operating conditions over a short interval of time. It is determined by performing a series of measurements on the same sample by the same analyst using the same instrument.
Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for instance, on different days, or with different analysts or equipment.
For the analysis of diphenylamine by dispersive liquid-liquid microextraction and ion mobility spectrometry, one study reported the repeatability (intraday, n=5) and reproducibility (interday, n=3) at a concentration of 150 µg/L. ijcce.ac.ir
Table 3: Precision Data for Diphenylamine Analysis
| Precision Level | Parameter | Concentration | Relative Standard Deviation (RSD) |
|---|---|---|---|
| Repeatability | Intraday (n=5) | 150 µg/L | 6.0% |
Data from a study on diphenylamine (DPA) used to illustrate the principle. ijcce.ac.ir
Future Research Directions and Emerging Trends in Benzenamine, 4 Chloro N Methyl N Phenyl Studies
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of tertiary diarylamines such as Benzenamine, 4-chloro-N-methyl-N-phenyl-, predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction class is a cornerstone for creating carbon-nitrogen bonds. wikipedia.orglibretexts.org Future research will intensely focus on the development of new and improved catalytic systems to enhance the efficiency, selectivity, and substrate scope of this transformation.
The evolution of the Buchwald-Hartwig amination has been marked by the development of progressively more sophisticated ligands for the palladium catalyst. rug.nl Early systems were often limited in scope, but the introduction of sterically hindered phosphine (B1218219) ligands and, later, N-heterocyclic carbenes (NHCs) has broadened the applicability to include less reactive coupling partners like aryl chlorides. acsgcipr.orgnih.gov
Future work will concentrate on several key areas:
Ligand Design: Rational design of new ligands will be crucial. Research will aim to create ligands that promote higher catalytic turnover numbers, operate at lower temperatures, and are resistant to deactivation. This is particularly important for coupling sterically hindered amines, which can be challenging substrates. nih.gov
Catalyst Efficiency: Efforts will be directed at developing catalysts that are effective at very low loadings (parts-per-million levels), which is critical for reducing costs and minimizing palladium contamination in the final product, a significant concern in pharmaceutical applications.
Alternative Metals: While palladium is dominant, research into catalysts based on more abundant and less expensive metals like nickel and copper continues to be a priority. Nickel catalysts, in particular, have shown promise for coupling challenging substrates like aryl sulfamates and carbamates and may offer new pathways for the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl-. nih.gov
Table 1: Potential Catalytic Systems for Synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl-
| Catalyst Generation | Ligand Type | Potential Advantages | Research Focus |
|---|---|---|---|
| First Generation | Basic Triarylphosphines (e.g., P(o-tolyl)₃) | Foundational for C-N coupling | Overcoming narrow substrate scope and harsh conditions |
| Second Generation | Bulky, Electron-Rich Phosphines (e.g., Josiphos, XPhos) | Improved stability and reactivity for aryl chlorides | Fine-tuning steric and electronic properties for broader scope |
| Third Generation | N-Heterocyclic Carbenes (NHCs) | High thermal stability, effective for difficult couplings | Exploring synergistic effects with palladium and other metals |
| Next Generation | Rationally Designed/Bidentate Ligands (e.g., BrettPhos) | High efficiency, enabling difficult couplings of primary amines and amides rug.nl | Catalyst systems for room-temperature reactions and ultra-low catalyst loadings |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. This approach is particularly advantageous for organometallic catalysis, including the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl-.
Flow chemistry offers several inherent benefits:
Enhanced Safety and Control: The small reactor volumes minimize the risks associated with handling reactive intermediates and exothermic reactions. Precise control over temperature, pressure, and mixing leads to improved consistency and yield.
Scalability: Scaling up a reaction in a flow system involves running the reactor for a longer duration rather than using larger vessels, which simplifies the transition from laboratory-scale synthesis to industrial production.
Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, often leading to significantly shorter reaction times compared to batch methods.
Future research will focus on integrating the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- onto automated platforms. These systems can perform high-throughput experimentation to rapidly screen a wide array of catalysts, ligands, solvents, and bases. This automated optimization process can dramatically accelerate the discovery of ideal reaction conditions, a task that would be prohibitively time-consuming using manual batch methods.
Deeper Understanding of Intermolecular Interactions and Supramolecular Assembly
The physical and material properties of a chemical compound are governed by how its molecules interact and arrange themselves in the solid state. For Benzenamine, 4-chloro-N-methyl-N-phenyl-, the presence of aromatic rings and a halogen atom creates opportunities for specific non-covalent interactions that dictate its supramolecular assembly.
Future research in this area will explore:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. This is a highly directional interaction that can be used to engineer specific crystal structures. nih.govbirmingham.ac.uk Understanding the role of the chlorine atom in the crystal packing is a key area for investigation. nih.gov
π-Stacking: The two phenyl rings provide extensive π-systems that can interact with those of adjacent molecules. These π-π stacking interactions are crucial in determining the packing motif and can influence the material's electronic properties.
Crystal Engineering: By systematically studying how modifications to the molecular structure affect these intermolecular forces, researchers can aim to control the crystal packing. This could lead to the design of materials with desired properties, such as specific solubility profiles or thermal stability.
Computational modeling will be a vital tool in this area, allowing for the prediction of stable crystal structures and the analysis of the energies associated with different intermolecular interactions.
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
A thorough understanding of a chemical reaction requires knowledge of its kinetics, the formation of intermediates, and the point of completion. Process Analytical Technology (PAT) provides a framework for achieving this by using real-time, in-situ analytical techniques to monitor and control manufacturing processes. wikipedia.orgnih.gov The application of PAT tools to the synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- is a major direction for future research.
Advanced spectroscopic methods that can be integrated directly into the reaction vessel are central to PAT. mt.com These techniques allow for continuous monitoring without the need to withdraw samples, providing a dynamic and accurate picture of the reaction as it happens. spectroscopyonline.com
Table 2: In-Situ Spectroscopic Probes for Reaction Monitoring
| Spectroscopic Technique | Information Provided | Future Application |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates by tracking characteristic vibrational bands (e.g., C-N, C-Cl). | Optimizing reaction endpoints, detecting catalyst deactivation, ensuring process consistency. |
| Raman Spectroscopy | Complementary to FTIR, excellent for monitoring reactions in aqueous or slurry-based systems. | Monitoring polymorphic changes during crystallization, quantifying reagent consumption. |
| NMR Spectroscopy | Detailed structural information on all species in solution, enabling unambiguous identification of intermediates and byproducts. acs.org | Elucidating complex reaction mechanisms, providing detailed kinetic analysis in real-time. rsc.org |
By implementing these tools, researchers can gain deep insights into the catalytic cycle of the synthesis, identify rate-limiting steps, and develop robust processes that consistently deliver high-quality products. youtube.com
Theoretical Predictions Guiding Experimental Discovery of New Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. semanticscholar.orgpku.edu.cn It provides a way to model reaction mechanisms at the atomic level, calculate the energies of transition states and intermediates, and ultimately predict the feasibility and outcome of a chemical reaction. nih.gov
For the study of Benzenamine, 4-chloro-N-methyl-N-phenyl-, theoretical predictions will guide future research in several ways:
Mechanism Elucidation: DFT calculations can be used to map out the entire catalytic cycle for its synthesis via Buchwald-Hartwig amination. This includes modeling the key steps of oxidative addition, ligand exchange, and reductive elimination, providing insights that are difficult to obtain experimentally. researchgate.net
Catalyst Design: By understanding the electronic and steric factors that influence the energy barriers of the catalytic cycle, computational models can predict which ligands will be most effective. This in-silico screening allows experimental efforts to be focused on the most promising candidates.
Reactivity Prediction: General reactivity models can be constructed that link molecular descriptors (such as electrostatic potential and steric parameters) to reaction rates. semanticscholar.orgchemrxiv.org These models can predict how changes to the aryl halide or amine will affect the reaction outcome, guiding the design of new synthetic transformations.
Machine Learning Integration: An emerging trend is the use of machine learning algorithms trained on large datasets of reaction outcomes. nih.gov By feeding these algorithms with computed molecular descriptors, it is possible to build powerful predictive models that can forecast the yield of a reaction under various conditions, accelerating the discovery of new and efficient synthetic methods. oup.com
This synergy between theoretical prediction and experimental validation will be a hallmark of future research, enabling the discovery of new chemical transformations with unprecedented speed and precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
